molecular formula C27H23FN2O4 B2821302 ethyl 4-[(benzylcarbamoyl)methoxy]-2-(4-fluorophenyl)quinoline-6-carboxylate CAS No. 1114835-84-5

ethyl 4-[(benzylcarbamoyl)methoxy]-2-(4-fluorophenyl)quinoline-6-carboxylate

Cat. No.: B2821302
CAS No.: 1114835-84-5
M. Wt: 458.489
InChI Key: PTUABBGKXAKXSH-UHFFFAOYSA-N
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Description

ethyl 4-[(benzylcarbamoyl)methoxy]-2-(4-fluorophenyl)quinoline-6-carboxylate is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(benzylcarbamoyl)methoxy]-2-(4-fluorophenyl)quinoline-6-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the 4-fluorophenyl group: This step might involve a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride.

    Attachment of the ethyl carboxylate group: This can be done through esterification reactions.

    Formation of the benzylamino group: This step might involve reductive amination reactions using benzylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-[(benzylcarbamoyl)methoxy]-2-(4-fluorophenyl)quinoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The benzylamino group can be substituted with other amines or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity can be studied for potential therapeutic applications.

    Medicine: It might serve as a lead compound for the development of new drugs.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 4-[(benzylcarbamoyl)methoxy]-2-(4-fluorophenyl)quinoline-6-carboxylate would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. The compound might exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known quinoline derivative used as an antimalarial drug.

    Quinoline-4-carboxylate: Another quinoline derivative with potential biological activity.

    4-Fluoroquinoline: A compound with similar structural features but different functional groups.

Uniqueness

ethyl 4-[(benzylcarbamoyl)methoxy]-2-(4-fluorophenyl)quinoline-6-carboxylate is unique due to its specific combination of functional groups, which might confer distinct biological and chemical properties compared to other quinoline derivatives.

Properties

IUPAC Name

ethyl 4-[2-(benzylamino)-2-oxoethoxy]-2-(4-fluorophenyl)quinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN2O4/c1-2-33-27(32)20-10-13-23-22(14-20)25(15-24(30-23)19-8-11-21(28)12-9-19)34-17-26(31)29-16-18-6-4-3-5-7-18/h3-15H,2,16-17H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTUABBGKXAKXSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NCC3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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